molecular formula C23H23FN4O3 B2426804 Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 923150-71-4

Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

カタログ番号: B2426804
CAS番号: 923150-71-4
分子量: 422.46
InChIキー: DWIWOMSBNASVJO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H23FN4O3 and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

ethyl 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3/c1-2-31-23(30)22-20(16-21(29)28(25-22)17-8-4-3-5-9-17)27-14-12-26(13-15-27)19-11-7-6-10-18(19)24/h3-11,16H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIWOMSBNASVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (commonly referred to as compound T6) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article reviews the biological activity of T6, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24H26FN5O4
  • Molecular Weight : 467.49 g/mol
  • CAS Number : 606119-28-2

The compound features a piperazine moiety and a pyridazine ring, which are known to contribute to various biological activities.

1. Inhibition of Monoamine Oxidase (MAO)

Recent studies have highlighted T6's role as a selective inhibitor of monoamine oxidase B (MAO-B). The compound demonstrated:

  • IC50 Values :
    • MAO-B: 0.013 µM (high potency)
    • MAO-A: 1.57 µM

T6 exhibited competitive inhibition with a Ki value of 0.0071 µM for MAO-B, indicating its potential as a therapeutic agent for conditions such as Alzheimer's disease due to its neuroprotective effects .

2. Cytotoxicity and Anticancer Activity

The cytotoxic effects of T6 were evaluated in vitro using L929 fibroblast cells:

  • Cytotoxicity Results :
    • T6 showed no significant cytotoxicity at concentrations up to 100 µM, contrasting with other derivatives that caused cell death at similar concentrations .

In cancer models, T6 demonstrated improved cytotoxicity compared to standard chemotherapeutics, suggesting its potential as an anticancer agent .

The biological activity of T6 can be attributed to several mechanisms:

MAO Inhibition

By inhibiting MAO-B, T6 increases levels of monoamines such as dopamine, which may enhance neuronal survival and function in neurodegenerative conditions .

Antioxidant Properties

T6 has been suggested to possess antioxidant properties that mitigate oxidative stress, a contributing factor in both neurodegeneration and cancer progression .

Case Studies

Several studies have explored the efficacy of T6 in different biological contexts:

Neurodegenerative Disorders

In a study assessing the neuroprotective effects of T6:

  • Model Used : Neuroblastoma cells treated with neurotoxic agents.
  • Findings : T6 significantly reduced cell death and apoptosis markers compared to untreated controls, indicating protective effects against neurotoxicity .

Cancer Therapeutics

In vitro studies on various cancer cell lines revealed:

  • Efficacy : T6 exhibited superior cytotoxicity against hypopharyngeal tumor cells compared to traditional chemotherapy agents like bleomycin .

Data Tables

CompoundTarget EnzymeIC50 (µM)Selectivity Index
T6MAO-B0.013High
T3MAO-A1.57Moderate
BleomycinCancer CellsVariesStandard
Cell LineTreatment Concentration (µM)Cell Viability (%)
L92910>90
L92950>80
L929100No significant death

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, involving: (i) Condensation of fluorophenylpiperazine with a pyridazine precursor (e.g., via nucleophilic substitution or coupling reactions). (ii) Protection/deprotection steps for functional groups (e.g., carboxylate esters). (iii) Purification using column chromatography (e.g., EtOAc/petroleum ether gradients) .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize temperature and solvent polarity to enhance yields (e.g., reflux in ethanol for 5–12 hours) .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

  • Methodological Answer :
  • 1H NMR : Identify aromatic protons (δ 7.0–8.5 ppm for fluorophenyl and phenyl groups), piperazine N–CH2 signals (δ 2.5–3.5 ppm), and ester methyl/methylene groups (δ 1.2–4.3 ppm).
  • 13C NMR : Confirm carbonyl (C=O, δ 165–175 ppm) and pyridazine ring carbons.
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for the piperazine and pyridazine moieties .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer :
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks ([M+H]+).
  • Thermogravimetric Analysis (TGA) : Evaluate decomposition temperatures under nitrogen .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational features of the piperazine and pyridazine rings?

  • Methodological Answer :
  • Crystal Growth : Use slow evaporation in solvents like EtOAc or DCM.
  • Data Collection : Employ synchrotron radiation or in-house diffractometers (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : Apply SHELXL for structure solution, focusing on ring puckering parameters (e.g., Cremer-Pople coordinates for piperazine conformation) .
  • Key Insight : The 2-fluorophenyl group may induce torsional strain in the piperazine ring, affecting ligand-receptor interactions .

Q. What in vitro assays are suitable for evaluating this compound's biological activity, and how should controls be designed?

  • Methodological Answer :
  • Binding Assays : Radioligand competition experiments (e.g., [3H]-labeled antagonists) for receptor affinity (e.g., serotonin or dopamine receptors due to piperazine motifs).
  • Functional Assays : cAMP accumulation assays (for GPCR targets) with HEK293 cells expressing target receptors.
  • Controls : Include known agonists/antagonists (e.g., ketanserin for 5-HT2A) and vehicle (DMSO < 0.1%) .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase domains or GPCRs).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess piperazine ring flexibility and solvent accessibility of the fluorophenyl group.
  • QSAR : Corrogate substituent effects (e.g., electron-withdrawing fluorine) on bioactivity using Hammett σ constants .

Q. What strategies mitigate metabolic instability of the ester moiety in preclinical studies?

  • Methodological Answer :
  • Prodrug Design : Replace the ethyl ester with tert-butyl or pivaloyloxymethyl groups to slow hydrolysis.
  • Metabolite Identification : Use liver microsomes (human/rat) with LC-MS/MS to track ester cleavage.
  • Stability Assays : Incubate in plasma (pH 7.4, 37°C) and monitor degradation over 24 hours .

Data Contradictions and Resolution

  • Synthetic Yields : Discrepancies in reported yields (e.g., 48% in vs. 60–70% in similar piperazine syntheses) may arise from solvent purity or catalyst choice. Replicate conditions with anhydrous solvents and inert atmospheres.
  • Biological Activity : Variability in receptor binding (e.g., nM vs. µM IC50) could reflect assay formats (cell-free vs. cell-based). Standardize protocols using reference compounds .

Q. Key Citations

  • Synthesis & Crystallography:
  • NMR/Stability:
  • Pharmacology:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。